5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrN2O/c1-2-4-7-5(3-6)9-8-4/h2-3H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLKATMVLFDTGGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 5 Bromomethyl 3 Ethyl 1,2,4 Oxadiazole and Its Analogues
Retrosynthetic Analysis of the 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole (B6147741) Core
Retrosynthetic analysis is a technique used to plan a chemical synthesis by deconstructing the target molecule into simpler, commercially available starting materials. For the this compound core, two primary disconnection strategies are considered, reflecting the main synthetic routes to the 1,2,4-oxadiazole (B8745197) ring.
The first and most common approach is the amidoxime (B1450833) route , which can be classified as a [4+1] heterocyclization. chim.it This strategy involves disconnecting the N1-C5 and O2-C5 bonds. This retrosynthetic step breaks the molecule into two key synthons: an ethyl-substituted amidoxime and a bromomethyl-containing carbonyl electrophile. These correspond to the real-world starting materials, propanamidoxime and a bromoacetic acid derivative, respectively.
The second major strategy is the 1,3-dipolar cycloaddition route , classified as a [3+2] cycloaddition. chim.it This approach involves the disconnection of the C3-N4 and O2-C5 bonds. This pathway deconstructs the target molecule into a nitrile oxide dipole (derived from propanal oxime) and a dipolarophile, which in this case is bromoacetonitrile.
Classical and Modern Approaches to 1,2,4-Oxadiazole Synthesis
The synthesis of 1,2,4-oxadiazoles has evolved significantly since its first description in 1884. chim.it Historically, syntheses often required harsh conditions, such as high temperatures. Modern methodologies focus on milder reaction conditions, one-pot procedures, and improved efficiency, often employing novel catalysts and solvent systems to achieve the desired transformations at room temperature. mdpi.comnih.gov The two most prevalent methods for constructing the 1,2,4-oxadiazole ring are the cyclization of amidoximes with carboxylic acid derivatives and the 1,3-dipolar cycloaddition of nitrile oxides with nitriles. nih.govresearchgate.net
Cyclization of Amidoximes with Carboxylic Acid Derivatives
The most widely utilized method for synthesizing 3,5-disubstituted 1,2,4-oxadiazoles is the reaction between an amidoxime and a carboxylic acid or one of its activated derivatives. chim.itresearchgate.net This process consists of two fundamental stages: the initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, followed by an intramolecular cyclodehydration to yield the 1,2,4-oxadiazole ring. mdpi.comnih.gov In many modern protocols, the O-acylamidoxime intermediate is not isolated, allowing for a more efficient one-pot synthesis. chim.itacs.org
To install the 3-ethyl group onto the 1,2,4-oxadiazole core, the required starting material is propanamidoxime (also known as ethyl amidoxime). This precursor is typically prepared from the corresponding nitrile, propionitrile. The synthesis involves the reaction of propionitrile with hydroxylamine, often in the form of hydroxylamine hydrochloride, in the presence of a base such as sodium carbonate or potassium hydroxide to liberate the free hydroxylamine. The reaction is generally carried out in an alcoholic solvent like ethanol.
The 5-(bromomethyl) substituent is introduced using an activated derivative of bromoacetic acid. Several options are available for this acylation step:
Acyl Halides: Bromoacetyl chloride is a highly reactive acylating agent that readily reacts with propanamidoxime. These reactions are typically performed in the presence of a base, such as pyridine, to neutralize the hydrogen chloride byproduct. nih.govrjptonline.org
Carboxylic Anhydrides: Bromoacetic anhydride can also be used, offering a slightly less aggressive alternative to the acyl chloride.
Carboxylic Acids: Bromoacetic acid itself can be used directly when combined with a coupling agent. Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an activator like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt). chim.itacs.org Another effective activating agent is carbonyldiimidazole (CDI). chim.it
Key factors in optimizing the reaction include:
Catalysts and Bases: The use of tetrabutylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (THF) can promote cyclization at room temperature. mdpi.comnih.gov Superbase systems, particularly sodium hydroxide or potassium hydroxide in dimethyl sulfoxide (NaOH/DMSO or KOH/DMSO), are highly effective for one-pot syntheses from amidoximes and esters or acids at ambient temperatures. mdpi.comnih.gov
Activating Agents: The Vilsmeier reagent, generated from reagents like oxalyl chloride and DMF, can activate the carboxylic acid and facilitate the subsequent cyclization in one pot at room temperature. mdpi.comnih.gov
Solvents: Aprotic polar solvents such as DMSO and dimethylformamide (DMF) are frequently used in modern base-catalyzed, one-pot procedures. mdpi.com For reactions involving coupling agents like DCC or EDC, less polar solvents like dichloromethane (DCM) or chloroform are common. acs.orgscielo.br
Temperature: The primary goal of many modern methods is to achieve synthesis at room temperature to enhance functional group tolerance and simplify procedures. mdpi.com
Microwave Irradiation: Microwave-assisted synthesis has emerged as a powerful tool to dramatically reduce reaction times and often improve yields for the formation of 1,2,4-oxadiazoles. nih.gov
The following table summarizes various conditions reported for the synthesis of 1,2,4-oxadiazoles via the amidoxime route.
| Catalyst/Reagent System | Solvent | Temperature | Key Advantages |
| Pyridine (as base) | Various | High Temp | Classical Method |
| TBAF | THF | Room Temp | Mild conditions, high efficiency for cyclization |
| NaOH or KOH | DMSO | Room Temp | Effective one-pot superbase system |
| EDC/HOAt | DMF | Room Temp | Standard peptide coupling conditions |
| Vilsmeier Reagent | CH₂Cl₂ | Room Temp | One-pot from acids, mild conditions |
| Microwave Irradiation | Various | High Temp | Rapid reaction times, often high yields |
1,3-Dipolar Cycloaddition Reactions
An alternative and powerful method for constructing the 1,2,4-oxadiazole ring is the 1,3-dipolar cycloaddition reaction. sctunisie.org This [3+2] cycloaddition involves the reaction of a nitrile oxide (the 1,3-dipole) with a nitrile (the dipolarophile). chim.itnih.gov
For the synthesis of this compound, this pathway would require the reaction between ethyl nitrile oxide and bromoacetonitrile. The ethyl nitrile oxide is typically generated in situ from its precursor, propanhydroximoyl chloride. This is achieved by treating the hydroximoyl chloride with a non-nucleophilic base, such as triethylamine, which facilitates the elimination of HCl.
A significant challenge in this synthetic approach is the propensity of the nitrile oxide to dimerize, which can lead to the formation of undesired byproducts like 1,2,5-oxadiazole-2-oxides (furoxans). nih.gov This side reaction can lower the yield of the desired 1,2,4-oxadiazole. To mitigate this, reaction conditions must be carefully controlled, often by slowly adding the base to the mixture of the hydroximoyl chloride and the nitrile dipolarophile to keep the instantaneous concentration of the nitrile oxide low. The use of catalysts, such as certain platinum(IV) complexes, has also been reported to promote the desired cycloaddition over dimerization, allowing the reaction to proceed under mild conditions. nih.gov
Nitrile Oxides as Dipoles
Nitrile oxides are versatile intermediates in organic synthesis, acting as 1,3-dipoles in cycloaddition reactions to form five-membered heterocyclic rings. chem-station.com They are typically generated in situ from the corresponding hydroximoyl halides by dehydrohalogenation with a base, or by the dehydration of nitroalkanes. For the synthesis of 3-ethyl-1,2,4-oxadiazole derivatives, ethyl nitrile oxide (propanenitrile oxide) would be the required 1,3-dipole. The in situ generation is often preferred due to the high reactivity and tendency of nitrile oxides to dimerize. chem-station.com
Common methods for the generation of nitrile oxides include:
Dehydrohalogenation of Hydroximoyl Halides: This is a widely used method where a hydroximoyl halide, such as ethyl hydroximoyl chloride, is treated with a non-nucleophilic base like triethylamine.
Oxidation of Aldoximes: Aldoximes can be oxidized using various reagents, such as N-bromosuccinimide (NBS) or chloramine-T, to generate nitrile oxides under mild conditions.
Alkynes or Nitriles as Dipolarophiles
In the context of 1,2,4-oxadiazole synthesis, nitriles serve as the dipolarophiles. organic-chemistry.org The cycloaddition of a nitrile oxide to a nitrile leads directly to the 1,2,4-oxadiazole ring. For the specific synthesis of this compound, bromoacetonitrile would be the required dipolarophile to react with ethyl nitrile oxide. While alkynes are also common dipolarophiles in reactions with nitrile oxides, they lead to the formation of isoxazoles, a different class of five-membered heterocycles. nih.gov The reactivity of the nitrile triple bond as a dipolarophile is generally lower than that of an alkyne or alkene, which can sometimes necessitate more forcing reaction conditions or the use of catalysts.
Regioselectivity Control in the Formation of this compound Ring
The 1,3-dipolar cycloaddition of a nitrile oxide with a nitrile can potentially lead to two regioisomers. The regioselectivity of this reaction is governed by both electronic and steric factors, which can be rationalized by Frontier Molecular Orbital (FMO) theory. chesci.com The interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipole, and vice versa, determines the preferred orientation of the reactants.
In the reaction between ethyl nitrile oxide and bromoacetonitrile, the desired product, this compound, is formed when the carbon atom of the nitrile oxide bonds to the nitrogen atom of the bromoacetonitrile, and the oxygen atom of the nitrile oxide bonds to the carbon atom of the bromoacetonitrile. The alternative regioisomer, 3-(bromomethyl)-5-ethyl-1,2,4-oxadiazole, would result from the opposite orientation. The electronic properties of the substituents on both the nitrile oxide and the nitrile play a crucial role in directing this regioselectivity. Generally, the reaction is highly regioselective, often favoring the formation of a single isomer.
Table 1: Regioselectivity in 1,3-Dipolar Cycloaddition for 1,2,4-Oxadiazole Synthesis
| Dipole (Nitrile Oxide) | Dipolarophile (Nitrile) | Major Regioisomer | Reference |
| Benzonitrile oxide | Acetonitrile | 3-Phenyl-5-methyl-1,2,4-oxadiazole | organic-chemistry.org |
| Ethyl nitrile oxide | Bromoacetonitrile | 3-Ethyl-5-(bromomethyl)-1,2,4-oxadiazole | Predicted based on general principles |
Oxidative Cyclization Methodologies
An alternative and widely employed strategy for the synthesis of 1,2,4-oxadiazoles is the oxidative cyclization of various open-chain precursors. nih.gov This approach avoids the often unstable nitrile oxide intermediates.
Cyclization of N-Acylhydrazones
While the oxidative cyclization of N-acylhydrazones is a common method for the synthesis of 1,3,4-oxadiazoles, a related approach involving the cyclization of O-acyl amidoximes is a key route to 1,2,4-oxadiazoles. This two-step process typically involves the acylation of an amidoxime followed by a cyclodehydration step. For the synthesis of this compound, propanamidoxime would be acylated with bromoacetyl chloride to form an O-(bromoacetyl)propanamidoxime intermediate, which then undergoes cyclization.
Role of Oxidizing Agents in 1,2,4-Oxadiazole Formation
In direct oxidative cyclization routes, various oxidizing agents are employed to facilitate the formation of the N-O bond in the oxadiazole ring from precursors like N-acylamidines or by promoting the cyclization of amidoximes with aldehydes. nih.gov Common oxidizing agents include:
Iodobenzene diacetate (IBD): This hypervalent iodine reagent is effective in mediating the oxidative cyclization of N-acylguanidines to form 3-amino-1,2,4-oxadiazoles under mild conditions. nih.gov
N-Bromosuccinimide (NBS): NBS can be used to promote the oxidative cyclization of N-acyl amidines, often in the presence of a base, to yield 1,2,4-oxadiazoles in high yields. nih.gov
Molecular Iodine (I₂): In the presence of a base like potassium carbonate, iodine can also be an effective oxidant for these transformations. nih.gov
The choice of oxidizing agent can influence the reaction conditions and the substrate scope.
Table 2: Oxidizing Agents in 1,2,4-Oxadiazole Synthesis
| Precursor | Oxidizing Agent | Product | Yield (%) | Reference |
| N-Acylguanidine | PhI(OAc)₂ | 3-Amino-1,2,4-oxadiazole | 60-85 | nih.gov |
| N-Acyl amidine | NBS/DBU | 3,5-Disubstituted-1,2,4-oxadiazole | 91-99 | nih.gov |
| N-Benzyl amidoxime | I₂/K₂CO₃ | 3,5-Disubstituted-1,2,4-oxadiazole | 50-80 | nih.gov |
Microwave-Assisted Synthesis Protocols
Microwave irradiation has emerged as a powerful tool in organic synthesis to accelerate reaction rates, improve yields, and often enable reactions under solvent-free conditions. nih.gov The synthesis of 1,2,4-oxadiazoles has significantly benefited from this technology.
Microwave-assisted protocols have been successfully applied to both the 1,3-dipolar cycloaddition and the cyclodehydration of O-acyl amidoximes. nih.gov The rapid heating provided by microwave energy can significantly reduce reaction times from hours to minutes. For example, the one-pot reaction between a nitrile, hydroxylamine, and an acylating agent can be efficiently carried out under microwave irradiation to afford 3,5-disubstituted 1,2,4-oxadiazoles in good yields. organic-chemistry.org This methodology offers a more sustainable and efficient alternative to conventional heating methods.
Table 3: Comparison of Conventional vs. Microwave-Assisted Synthesis of 1,2,4-Oxadiazoles
| Reaction | Conventional Method (Time, Yield) | Microwave Method (Time, Yield) | Reference |
| Amidoxime + Carboxylic Acid | 12-24 h, 50-70% | 10-30 min, 80-95% | nih.gov |
| Nitrile + Hydroxylamine + Acylating agent | 8-16 h, 40-60% | 5-15 min, 75-90% | organic-chemistry.org |
Flow Chemistry Approaches for Scalable Synthesis
Flow chemistry has emerged as a powerful tool for the synthesis of 1,2,4-oxadiazole derivatives, offering significant advantages over traditional batch processing in terms of scalability, safety, and process control. rsc.orgresearchgate.net The application of continuous microreactor technology allows for precise control over reaction parameters such as temperature, pressure, and residence time, leading to improved yields and purity. nih.govnih.gov
A general flow-based synthesis for 3,5-disubstituted 1,2,4-oxadiazoles, adaptable for this compound, typically involves a multi-step sequence within a single, continuous system. nih.gov This process can be conceptualized in the following stages:
Amidoxime Formation: An ethyl-containing nitrile (propanenitrile) is reacted with a hydroxylamine solution in a heated microreactor. High temperatures, often around 150 °C, can be safely achieved in microreactors, accelerating the formation of the key propanamidoxime intermediate. nih.gov
Acylation: The stream containing the in-situ generated amidoxime is then cooled and mixed with a stream of a bromomethyl-containing synthon, such as bromoacetyl bromide or bromoacetyl chloride, in a T-fitting. This step forms the O-acyl amidoxime intermediate.
Cyclization: The combined stream enters a final heated microreactor, where temperatures up to 200 °C facilitate the thermal cyclodehydration to form the 1,2,4-oxadiazole ring. nih.gov
This integrated approach minimizes manual handling of intermediates and allows for rapid production, with total residence times often in the range of minutes. nih.govdoaj.org The scalability of this process is a key advantage; production can be increased by extending the operation time or by using parallel reactor systems. Furthermore, flow systems can be coupled with in-line purification modules, such as liquid-liquid extraction and automated chromatography, to create a fully integrated platform for synthesis and isolation. nih.gov
| Parameter | Typical Range/Value | Purpose | Reference |
|---|---|---|---|
| Reactor Temperature (Amidoxime Formation) | 100 - 150 °C | Accelerates the conversion of nitrile to amidoxime. | nih.gov |
| Reactor Temperature (Cyclization) | 150 - 200 °C | Promotes the cyclodehydration to form the oxadiazole ring. | nih.gov |
| Residence Time | ~10 - 30 minutes | Ensures complete reaction at each stage of the sequence. | nih.govnih.gov |
| Solvent | DMF, DMSO | High boiling point solvents suitable for elevated reaction temperatures. | nih.govnih.gov |
| Pressure | Slightly elevated | Maintains solvent in the liquid phase above its boiling point. | nih.gov |
Synthesis of Precursors and Intermediates for this compound
The synthesis of this compound relies on the availability of two key precursors: an ethyl-containing synthon that will form the C3-position of the ring and a bromomethyl-containing synthon that will form the C5-position.
Preparation of Ethyl-Containing Synthons
The most common ethyl-containing synthon for this synthesis is propanamidoxime (ethyl amidoxime). Amidoximes are generally prepared by the reaction of a nitrile with hydroxylamine. nih.govmdpi.com
The synthesis of propanamidoxime typically involves refluxing propanenitrile with hydroxylamine hydrochloride in an ethanol/water solvent mixture. mdpi.com An inorganic base, such as sodium carbonate, is added to neutralize the hydrochloride and liberate the free hydroxylamine for the reaction. mdpi.com The reaction proceeds via the nucleophilic addition of hydroxylamine to the nitrile carbon.
General Procedure for Propanamidoxime Synthesis:
A solution of propanenitrile, hydroxylamine hydrochloride, and sodium carbonate is prepared in a mixture of ethanol and water.
The mixture is heated to reflux for several hours.
After cooling, the ethanol is removed under reduced pressure.
The remaining aqueous layer is extracted with a suitable organic solvent, such as ethyl acetate, to isolate the propanamidoxime. mdpi.com
This method provides the amidoxime in high purity, often sufficient for direct use in the subsequent cyclization step without further purification. mdpi.com Alternative methods for amidoxime synthesis exist, such as those starting from nitroalkanes, which can be converted to amidoximes under specific reaction conditions using reagents like ethylmagnesium chloride or n-butyllithium. nih.govresearchgate.net
Synthesis of Bromomethyl-Containing Synthons
The bromomethyl group at the C5 position is typically introduced using a bromoacetylating agent. Bromoacetyl bromide is a highly effective and commonly used reagent for this purpose. thieme-connect.com It is a versatile synthon used in the synthesis of many heterocyclic compounds. thieme-connect.com
Bromoacetyl bromide can be prepared by the bromination of acetic acid in the presence of a catalyst, such as red phosphorus. thieme-connect.comorgsyn.orgprepchem.com This reaction proceeds through the formation of an acyl phosphide intermediate, which then facilitates the bromination at the alpha-carbon.
General Procedure for Bromoacetyl Bromide Synthesis:
Dry acetic acid and red phosphorus are placed in a reaction flask fitted with a reflux condenser and a dropping funnel. prepchem.com
Bromine is added dropwise to the gently boiling mixture. The reaction is vigorous and exothermic. prepchem.com
After the addition is complete, the mixture is refluxed until the color of the bromine disappears.
The crude bromoacetyl bromide is then isolated by decanting the liquid and purifying it by vacuum distillation. prepchem.com
The reagent must be handled with care as it is corrosive and hydrolyzes readily in the presence of moisture. thieme-connect.comguidechem.com This synthon reacts readily with the hydroxyl group of the amidoxime to form the O-acyl intermediate necessary for the subsequent cyclization to the 1,2,4-oxadiazole ring. chim.it
Purification and Isolation Techniques for this compound and its Synthetic Intermediates
The purification and isolation of this compound and its precursors are essential to obtain a final product of high purity. A combination of techniques is employed at different stages of the synthesis.
For Intermediates:
Propanamidoxime: Following its synthesis, the amidoxime is typically isolated via an extractive workup. The reaction mixture is concentrated, and the aqueous residue is extracted with ethyl acetate. mdpi.com The combined organic layers are then washed with brine, dried over an anhydrous salt like magnesium sulfate or sodium sulfate, and concentrated in vacuo to yield the product. nih.govresearchgate.net In many cases, the purity is sufficient for the next step.
Bromoacetyl Bromide: The primary purification method for this reactive intermediate is vacuum distillation, which effectively separates it from non-volatile starting materials and byproducts. prepchem.com
For the Final Product (this compound):
Extractive Workup: After the cyclization reaction, the crude product is first isolated by quenching the reaction mixture with water and extracting with an organic solvent like ethyl acetate or dichloromethane. guidechem.comnih.gov The organic phase is then washed sequentially with water and a saturated sodium bicarbonate solution to remove acidic impurities, followed by a brine wash. guidechem.com
Column Chromatography: The most common method for purifying 1,2,4-oxadiazole derivatives is silica gel column chromatography. nih.gov A solvent system, typically a mixture of hexanes and ethyl acetate, is used to elute the compound from the column, separating it from unreacted starting materials and side products. mdpi.comnih.gov
High-Performance Liquid Chromatography (HPLC): For achieving very high purity, preparative HPLC is an effective technique. nih.gov This method is particularly useful for separating closely related analogues or removing trace impurities.
Recrystallization: If the final product is a solid, recrystallization can be an effective final purification step. This involves dissolving the crude solid in a minimum amount of a hot solvent mixture (e.g., ethyl acetate/hexanes) and allowing it to cool slowly, whereupon pure crystals of the product form. orgsyn.org
| Compound Type | Technique | Description | Reference |
|---|---|---|---|
| Amidoxime Intermediates | Liquid-Liquid Extraction | Separates the product from the aqueous reaction mixture using an immiscible organic solvent (e.g., ethyl acetate). | mdpi.comnih.gov |
| Acyl Bromide Intermediates | Vacuum Distillation | Purifies volatile liquids by separating them based on boiling points at reduced pressure. | prepchem.com |
| Final Oxadiazole Product | Column Chromatography | Separates compounds based on polarity using a stationary phase (silica gel) and a mobile phase (e.g., hexanes/ethyl acetate). | nih.gov |
| Final Oxadiazole Product | Preparative HPLC | High-resolution chromatography for obtaining samples of very high purity. | nih.gov |
| Final Oxadiazole Product (if solid) | Recrystallization | Purifies solids based on differences in solubility in a specific solvent at different temperatures. | orgsyn.org |
Chemical Reactivity and Transformations of 5 Bromomethyl 3 Ethyl 1,2,4 Oxadiazole
Reactions Involving the Bromomethyl Group
The bromomethyl group is the primary site of reactivity in 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole (B6147741), readily participating in nucleophilic substitution, elimination, and radical reactions. This reactivity allows for the introduction of a wide array of functional groups at the 5-position of the oxadiazole ring.
Nucleophilic Substitution Reactions (SN1 and SN2 pathways)
The carbon atom of the bromomethyl group is electrophilic and is readily attacked by nucleophiles, leading to the displacement of the bromide ion. These reactions typically proceed via an SN2 mechanism, favored by the primary nature of the carbon center.
A diverse range of nucleophiles can be employed to alkylate this compound, leading to the formation of new carbon-heteroatom or carbon-carbon bonds. Common nucleophiles include amines, thiols, alcohols, and sources of cyanide. For instance, reactions with primary or secondary amines yield the corresponding substituted aminomethyl derivatives. Similarly, thiolates react to form thioethers, and alkoxides produce ethers. The reaction with cyanide ions provides a route to introduce a nitrile group, which can be a precursor for further chemical transformations.
The nucleophilic substitution reactions on this compound provide a straightforward method for the synthesis of a variety of 5-(substituted-methyl)-3-ethyl-1,2,4-oxadiazole derivatives. These reactions are fundamental in modifying the properties of the parent compound for various applications. For example, the Gabriel synthesis, involving the reaction with potassium phthalimide (B116566) followed by hydrolysis, offers a classic route to the corresponding primary amine, (3-ethyl-1,2,4-oxadiazol-5-yl)methanamine. Furthermore, the reaction with sodium azide (B81097) yields 5-(azidomethyl)-3-ethyl-1,2,4-oxadiazole, a versatile intermediate for click chemistry or for reduction to the primary amine. The reaction with triphenylphosphine (B44618) generates a phosphonium (B103445) salt, which is a key intermediate in the Wittig reaction for the formation of alkenes. nih.govmasterorganicchemistry.com
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent | Product |
|---|---|---|
| Phthalimide | Potassium Phthalimide | 2-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione |
| Azide | Sodium Azide | 5-(azidomethyl)-3-ethyl-1,2,4-oxadiazole |
| Triphenylphosphine | Triphenylphosphine | (3-ethyl-1,2,4-oxadiazol-5-yl)methyl)triphenylphosphonium bromide |
| Amine | R¹R²NH | N-((3-ethyl-1,2,4-oxadiazol-5-yl)methyl)-R¹R²-amine |
| Thiol | RSH | 5-((RS)methyl)-3-ethyl-1,2,4-oxadiazole |
| Alcohol | ROH | 5-(alkoxymethyl)-3-ethyl-1,2,4-oxadiazole |
Elimination Reactions
Under the influence of a strong, non-nucleophilic base, this compound has the potential to undergo an elimination reaction. This process would involve the removal of a proton from the methyl group and the expulsion of the bromide ion, leading to the formation of a highly reactive 5-methylene-3-ethyl-1,2,4-oxadiazole intermediate. However, due to the high reactivity of the resulting exocyclic double bond within the electron-deficient oxadiazole system, such intermediates are generally unstable and prone to polymerization or further reactions. Specific and well-documented examples of controlled elimination reactions for this particular compound are not prevalent in the literature, with nucleophilic substitution being the more commonly observed pathway.
Radical Reactions of the Bromomethyl Moiety
The carbon-bromine bond in the bromomethyl group can undergo homolytic cleavage under radical conditions, typically initiated by light or a radical initiator. A key reaction in this category is radical bromination. While this compound is the product of such a reaction starting from 5-methyl-3-ethyl-1,2,4-oxadiazole using a reagent like N-bromosuccinimide (NBS), it can also participate in further radical reactions. For instance, atom transfer radical addition (ATRA) reactions could potentially involve the addition of the this compound radical to an alkene. However, detailed studies on the radical reactions of this specific compound are not extensively documented.
Reactions Involving the 1,2,4-Oxadiazole (B8745197) Ring System
The 1,2,4-oxadiazole ring is an electron-deficient aromatic system, which influences its reactivity. It is generally resistant to electrophilic aromatic substitution but can undergo nucleophilic attack, rearrangements, and cycloaddition reactions under specific conditions.
The 1,2,4-oxadiazole ring is known to undergo thermal and photochemical rearrangements. psu.edu One of the most notable is the Boulton-Katritzky rearrangement, a thermal process where a 1,2,4-oxadiazole with a suitable side chain can rearrange to a new heterocyclic system. chim.it Photochemical rearrangements of 1,2,4-oxadiazoles are also known to occur, often leading to the formation of other isomeric heterocycles through complex pathways involving ring-opening and recyclization. psu.edu
Due to its electron-deficient nature, the carbon atoms of the 1,2,4-oxadiazole ring, particularly C5, are susceptible to nucleophilic attack, which can lead to ring-opening. This reactivity is often exploited in ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reactions, where a nucleophile adds to the ring, leading to its cleavage and subsequent recyclization to a different heterocyclic system. wikipedia.orgresearchgate.net
Furthermore, the 1,2,4-oxadiazole ring can participate as a diene or a dienophile in cycloaddition reactions, such as the Diels-Alder reaction. nih.govresearchgate.net This reactivity provides a pathway for the construction of more complex fused heterocyclic systems. However, the specific conditions and the nature of the substituents on the oxadiazole ring and the reaction partner are crucial for the success of these transformations.
Nucleophilic Attack on the Oxadiazole Ring System (at Carbon or Nitrogen Centers)
In contrast to its resistance to electrophilic attack, the 1,2,4-oxadiazole ring is susceptible to nucleophilic attack, a common characteristic for electron-deficient heterocyclic systems. chim.itpsu.edu The carbon atoms of the ring, particularly C5, are the primary electrophilic centers. psu.edu
Attack at Carbon Centers (C3 and C5): The C5 position is the most electrophilic site in the 1,2,4-oxadiazole ring, primarily due to the electron-withdrawing effects of the adjacent oxygen (O1) and nitrogen (N4) atoms. psu.edu The C3 carbon is a weaker electrophilic center. psu.edu Nucleophilic attack at these positions can lead to substitution reactions, especially if a suitable leaving group is present. In this compound, the primary site of nucleophilic attack on the ring system would be C5. However, the bromomethyl group itself is a highly reactive electrophilic site for SN2 reactions, which typically proceed without direct interaction with the ring carbons. evitachem.comvulcanchem.com A strong nucleophile could potentially attack the C5 carbon, initiating a ring-opening cascade, a process known as an ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) rearrangement, particularly if the substituent enhances the electrophilicity of the ring. chim.itresearchgate.net
Attack at Nitrogen Centers (N2 and N4): Direct attack by an external nucleophile on the ring's N2 nitrogen is generally not observed. psu.edu The N4 nitrogen, being pyridine-like, is considered the most nucleophilic and weakly basic center on the ring, making it the preferred site for protonation or metal complexation. psu.edu
| Ring Position | Character | Typical Reactions | Reactivity in this compound |
|---|---|---|---|
| C3 | Weakly Electrophilic | Nucleophilic attack (less favored than C5) | Low reactivity towards nucleophiles. |
| C5 | Strongly Electrophilic | Nucleophilic attack, SNAr, ANRORC | Most likely site for nucleophilic attack on the ring, potentially leading to ring opening. |
| N2 | Ambiphilic | Intramolecular nucleophilic attack (rearrangements) | Not susceptible to external nucleophiles; potential site for intramolecular attack in specific rearrangements. |
| N4 | Nucleophilic / Basic | Protonation, Alkylation, Metal Complexation | Site for reactions with electrophiles like acids or metal ions. |
Ring-Opening Reactions and Subsequent Transformations
The inherent low aromaticity and the weak, readily cleavable O-N bond make the 1,2,4-oxadiazole ring prone to opening under various conditions, leading to the formation of other chemical structures. chim.itosi.lvresearchgate.net
The stability of the 1,2,4-oxadiazole ring towards hydrolysis can vary. While the ring is often employed as a bioisostere for ester and amide groups due to its general resistance to metabolic hydrolysis, cleavage can occur under specific chemical conditions. researchgate.netnih.gov 3,5-Disubstituted 1,2,4-oxadiazoles are typically more stable than monosubstituted derivatives. chemicalbook.com Reaction of some substituted 1,2,4-oxadiazoles with dilute hydrochloric acid has been shown to cause decomposition of the ring. rjptonline.org For this compound, strong acidic or basic conditions could potentially induce hydrolytic cleavage of the N-O bond, followed by decomposition into smaller fragments.
The weak N-O bond is the most susceptible site for reduction within the 1,2,4-oxadiazole ring. chim.itresearchgate.net Catalytic hydrogenation is a common method that can lead to the reductive cleavage of this bond. rjptonline.org This process typically results in the formation of an amidine and a carbonyl compound. For this compound, reductive cleavage would be expected to break the O1-N2 bond, leading to ring opening and the formation of new acyclic structures.
Thermal and Photochemical Rearrangements
The 1,2,4-oxadiazole nucleus is known to undergo a variety of rearrangements when subjected to heat or ultraviolet radiation, often transforming into more stable heterocyclic systems. chim.itpsu.edu Photochemical reactions can proceed via cleavage of the O-N bond to form reactive intermediates. chim.it
The Boulton-Katritzky rearrangement is a well-documented thermal rearrangement of azole heterocycles. chim.itacs.org In the context of 1,2,4-oxadiazoles, the reaction involves a specific structural motif: a three-atom side chain attached to the C3 position of the ring, which contains a terminal nucleophilic atom (Z). chim.itpsu.edu The general mechanism is an intramolecular nucleophilic substitution where the nucleophilic atom (Z) of the side chain attacks the electrophilic N2 atom of the oxadiazole ring. chim.it This attack is facilitated by the polarized and easily cleaved O-N bond, with the ring oxygen acting as a leaving group. The result is the cleavage of the unstable O-N bond and the formation of a new, more stable heterocyclic system. chim.it
This rearrangement is not expected to occur with this compound. The substituent at the C3 position is an ethyl group. This alkyl group lacks the required three-atom chain with a terminal nucleophilic center necessary to initiate the intramolecular attack on the N2 atom. Therefore, the Boulton-Katritzky rearrangement is not a viable transformation pathway for this specific compound under typical thermal conditions.
ANRORC-like Rearrangements
The 1,2,4-oxadiazole ring system is known to undergo various rearrangement reactions, including the Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) mechanism. This pathway is a characteristic transformation for 1,2,4-oxadiazoles, particularly when treated with bidentate nucleophiles such as hydrazine (B178648) and its derivatives. nih.govnih.gov
The general ANRORC mechanism for a 1,2,4-oxadiazole involves the initial attack of a nucleophile at the electrophilic C(5) position of the ring. nih.gov This step is often facilitated by the presence of electron-withdrawing substituents at C(5), which enhance its electrophilicity. researchgate.net The initial addition is followed by the cleavage of the weak N(4)-C(5) or O(1)-N(2) bond, leading to a ring-opened intermediate. Subsequent intramolecular cyclization involving the second nucleophilic site of the reagent onto another electrophilic center of the intermediate, followed by elimination, yields a new heterocyclic system.
In the context of this compound, while direct experimental studies on its ANRORC rearrangement are not extensively documented, its reactivity can be inferred from studies on analogous compounds. For instance, the hydrazinolysis of 5-perfluoroalkyl-1,2,4-oxadiazoles proceeds via an ANRORC pathway, where hydrazine attacks the C(5) position, leading to ring transformation products like 1,2,4-triazoles or 1,2,4-triazin-6-ones. nih.govresearchgate.net Theoretical studies on similar systems have computationally modeled this process, confirming the viability of the pathway. chim.itrsc.org
An ANRORC-like rearrangement involving the side chain has also been proposed for certain polyfluoroaryl-1,2,4-oxadiazoles, where an initial aromatic nucleophilic substitution is followed by an intramolecular attack on the C(5) position of the oxadiazole. chim.it For this compound, a hypothetical reaction with a nucleophile like hydrazine could potentially lead to complex rearrangements, although the primary reaction site is more likely the highly reactive bromomethyl group under standard nucleophilic substitution conditions.
Chemo- and Regioselectivity in Reactions of this compound
The presence of two distinct electrophilic sites—the sp³-hybridized carbon of the bromomethyl group and the sp²-hybridized C(5) carbon of the oxadiazole ring—imparts significant chemo- and regioselectivity to the reactions of this compound. The outcome of a reaction is highly dependent on the nature of the nucleophile and the reaction conditions.
The bromomethyl group acts as a potent electrophile, readily participating in bimolecular nucleophilic substitution (Sₙ2) reactions. The bromine atom is an excellent leaving group, and the adjacent oxadiazole ring may provide some electronic stabilization to the transition state. Consequently, a wide array of soft and hard nucleophiles will preferentially attack the methylene (B1212753) carbon, leaving the heterocyclic ring intact. This behavior is analogous to other bromomethyl-substituted heterocycles, which are routinely used as alkylating agents for O-, S-, N-, and P-nucleophiles. pleiades.online For example, reactions with amines (e.g., pyrrolidine, piperidine), thiols, or phenoxides are expected to yield the corresponding 5-(aminomethyl)-, 5-(thiomethyl)-, or 5-(phenoxymethyl)-3-ethyl-1,2,4-oxadiazole derivatives, respectively. pleiades.online
Conversely, reactions targeting the oxadiazole ring, such as the ANRORC rearrangement, typically require specific classes of reagents, namely bidentate nucleophiles like hydrazine, methylhydrazine, or hydroxylamine. nih.govresearchgate.net These reagents possess the requisite functionality to participate in the ring-opening and subsequent ring-closure steps. The regioselectivity of the initial attack during these rearrangements is directed towards the C(5) position. Studies using methylhydrazine on related systems have shown a preference for the initial attack by the less sterically hindered NH₂ group on the C(5) carbon. nih.gov
Therefore, a clear chemoselectivity is observed:
Path A (Sₙ2 Substitution): Favored with most common nucleophiles (e.g., R-OH, R-SH, R₂NH, CN⁻). The reaction is regioselective for the bromomethyl carbon.
Path B (ANRORC Rearrangement): Occurs with specific bidentate nucleophiles (e.g., H₂N-NH₂) and may require specific conditions to compete with Sₙ2 substitution at the side chain. The reaction is regioselective for the C(5) ring carbon.
The following table summarizes the expected selectivity based on the type of nucleophile.
| Nucleophile Type | Example | Expected Primary Pathway | Product Type |
|---|---|---|---|
| O-Nucleophiles | Phenoxides, Acetates | Sₙ2 Substitution | 5-(Alkoxymethyl/Aryloxymethyl) derivative |
| S-Nucleophiles | Thiolates | Sₙ2 Substitution | 5-(Alkylthiomethyl/Arylthiomethyl) derivative |
| N-Nucleophiles | Secondary Amines (e.g., Morpholine) | Sₙ2 Substitution | 5-(Aminomethyl) derivative |
| P-Nucleophiles | Trialkyl phosphites | Sₙ2 Substitution (Arbuzov reaction) | 5-(Phosphonatomethyl) derivative |
| Bidentate N,N-Nucleophiles | Hydrazine | ANRORC Rearrangement | Ring-transformed heterocycle (e.g., Triazole derivative) |
Mechanistic Studies of Key Transformations
Mechanistic investigations, including computational studies, on 1,2,4-oxadiazole derivatives provide insight into the probable pathways for the transformations of this compound.
Mechanism of Nucleophilic Substitution at the Bromomethyl Group:
The most common transformation is the nucleophilic substitution of the bromide ion. This reaction proceeds via a classical Sₙ2 mechanism . The nucleophile attacks the electrophilic methylene carbon from the side opposite to the carbon-bromine bond. This backside attack leads to a trigonal bipyramidal transition state where the nucleophile and the leaving group are positioned at the axial positions. As the new bond forms between the nucleophile and the carbon, the C-Br bond simultaneously breaks. The reaction results in the inversion of stereochemistry at the carbon center, although this is not relevant for the achiral bromomethyl group. The reaction is typically bimolecular, with its rate dependent on the concentrations of both the substrate and the nucleophile.
Mechanism of ANRORC-like Rearrangement:
While not specifically documented for this compound, the mechanism of ANRORC rearrangements has been elucidated for structurally related polyfluoroaryl-1,2,4-oxadiazoles through in-depth theoretical studies. rsc.org The reaction between a 1,2,4-oxadiazole and a bidentate nucleophile like methylhydrazine follows a distinct, multi-step pathway:
Initial Nucleophilic Attack: The reaction initiates with the attack of one of the nucleophilic nitrogen atoms of hydrazine on the electrophilic C(5) atom of the oxadiazole ring. This forms a tetrahedral intermediate. nih.govrsc.org
Ring Opening: The unstable tetrahedral intermediate undergoes cleavage of one of the ring bonds, typically the N(4)-C(5) bond, to form a more stable, open-chain intermediate. rsc.org
Ring Re-aromatization: The newly formed ring rearranges, often with the expulsion of a small molecule (like water or an alcohol, depending on the intermediate structure), to yield the final, stable heterocyclic product.
Computational studies have highlighted the importance of factors such as the thermodynamic stability of intermediates and torsional strain effects in determining the favored reaction pathway and the final product's regiochemistry. rsc.org
Structural Characterization and Spectroscopic Analysis of 5 Bromomethyl 3 Ethyl 1,2,4 Oxadiazole
Spectroscopic Techniques for Molecular Structure Elucidation
The precise arrangement of atoms and bonds within 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole (B6147741) is determined through the synergistic use of various spectroscopic methods. Each technique probes different aspects of the molecule's constitution, and together they provide an unambiguous structural assignment.
NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, specifically ¹H and ¹³C, the chemical environment, connectivity, and spatial relationships of atoms can be determined with high precision.
The proton NMR (¹H NMR) spectrum provides information on the number of different types of protons and their neighboring protons. For this compound, the spectrum is expected to show three distinct signals corresponding to the ethyl and bromomethyl groups.
The ethyl group protons are anticipated to appear as a triplet for the methyl (CH₃) protons and a quartet for the methylene (B1212753) (CH₂) protons, a classic ethyl pattern resulting from spin-spin coupling. vulcanchem.com The bromomethyl (CH₂Br) protons are expected to appear as a singlet, as they have no adjacent protons to couple with. vulcanchem.com The expected chemical shift values, based on analogous structures, are summarized in the table below. vulcanchem.com
Table 1: Expected ¹H NMR Spectral Data for this compound
| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Ethyl CH₃ | 1.35–1.40 | Triplet |
| Ethyl CH₂ | 2.80–2.85 | Quartet |
The carbon-13 NMR (¹³C NMR) spectrum reveals the chemical environment of each carbon atom in the molecule. The spectrum for this compound is predicted to display five signals, corresponding to the two carbons of the oxadiazole ring, the two carbons of the ethyl group, and the carbon of the bromomethyl group. The oxadiazole ring carbons are expected to resonate at lower field (higher ppm values) due to the influence of the electronegative nitrogen and oxygen atoms. vulcanchem.com The chemical shifts for the ethyl and bromomethyl carbons are anticipated in the upfield region of the spectrum. vulcanchem.com
Table 2: Expected ¹³C NMR Spectral Data for this compound
| Carbon Atom | Expected Chemical Shift (δ, ppm) |
|---|---|
| Oxadiazole C=N (C3) | 160–170 |
| Oxadiazole C-O (C5) | 100–110 |
| Ethyl CH₂ | 25–30 |
| Ethyl CH₃ | 12–15 |
To unequivocally establish the connectivity between protons and carbons, two-dimensional (2D) NMR experiments are employed.
COSY (Correlation Spectroscopy): This experiment would show a cross-peak between the triplet at δ 1.35–1.40 ppm and the quartet at δ 2.80–2.85 ppm, confirming the coupling between the methyl and methylene protons of the ethyl group.
HMQC (Heteronuclear Multiple Quantum Coherence): This spectrum would correlate protons directly attached to carbons. Expected correlations would be observed between the ethyl CH₃ protons and the carbon at δ 12–15 ppm, the ethyl CH₂ protons and the carbon at δ 25–30 ppm, and the bromomethyl CH₂Br protons with the carbon at δ 35–40 ppm.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (2-3 bond) correlations and is crucial for piecing together the molecular skeleton. Key expected correlations would include:
The ethyl CH₂ protons showing a correlation to the oxadiazole ring carbon (C3) at δ 160–170 ppm.
The bromomethyl CH₂Br protons showing a correlation to the other oxadiazole ring carbon (C5) at δ 100–110 ppm.
Together, these 2D NMR experiments would provide definitive proof of the structure of this compound.
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of an oxadiazole derivative will show characteristic absorption bands for the heterocyclic ring system. sigmaaldrich.com For this compound, the key vibrational modes would include:
C=N stretching: The carbon-nitrogen double bond within the oxadiazole ring typically shows an absorption in the region of 1610-1620 cm⁻¹. rsc.orgnih.gov
C-O-C stretching: The C-O-C linkage of the oxadiazole ring is expected to produce strong bands in the fingerprint region, often around 1000-1200 cm⁻¹.
N-O stretching: The nitrogen-oxygen bond vibration may also be observed in the fingerprint region.
C-H stretching: Aliphatic C-H stretching from the ethyl and bromomethyl groups would appear in the 2850-3000 cm⁻¹ region.
C-Br stretching: A weak to medium absorption corresponding to the carbon-bromine bond is expected at lower wavenumbers, typically in the 500-600 cm⁻¹ range.
Mass Spectrometry (MS): Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. This information can be used to elucidate the elemental composition and structure of a molecule. For this compound, mass spectrometry provides key insights into its molecular formula and the stability of its various structural components.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-resolution mass spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. The theoretical exact mass of this compound (C₅H₆BrN₂O) can be calculated by summing the exact masses of its constituent isotopes.
The presence of bromine is a key feature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, with relative abundances of approximately 50.69% and 49.31%, respectively. This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units (M⁺ and M⁺+2).
The calculated exact masses for the two major isotopic molecular ions are presented in the table below.
| Molecular Ion | Isotope Composition | Theoretical Exact Mass (Da) |
| [M]⁺ | C₅H₆⁷⁹BrN₂O | 190.9694 |
| [M+2]⁺ | C₅H₆⁸¹BrN₂O | 192.9673 |
This interactive table provides the calculated exact masses for the primary isotopic compositions of the molecular ion of this compound.
The experimental determination of the mass of the molecular ion with high resolution would allow for the unambiguous confirmation of the elemental composition of the molecule, distinguishing it from other compounds with the same nominal mass.
Fragmentation Pathways of the this compound Ion
The molecular ion would be expected to undergo several key fragmentation steps:
Alpha-cleavage: The bond between the bromomethyl group and the oxadiazole ring is susceptible to cleavage, leading to the loss of a bromine radical (•Br) or a bromomethyl radical (•CH₂Br). The loss of a bromine radical is a common fragmentation pathway for brominated compounds.
Ring cleavage: The 1,2,4-oxadiazole (B8745197) ring can undergo characteristic cleavage, often initiated by the loss of a neutral molecule such as an isocyanate or a nitrile. researchgate.net
Loss of the ethyl group: Fragmentation can also occur at the ethyl substituent, with the loss of a methyl radical (•CH₃) or an ethene molecule (C₂H₄).
A proposed fragmentation pathway and the corresponding expected major fragments are detailed in the table below.
| m/z (for ⁷⁹Br) | Proposed Fragment Ion | Plausible Fragmentation Step |
| 191 | [C₅H₆BrN₂O]⁺ | Molecular Ion |
| 112 | [C₅H₆N₂O]⁺ | Loss of •Br |
| 98 | [C₄H₃N₂O]⁺ | Loss of •Br and •CH₃ |
| 83 | [C₃H₃N₂O]⁺ | Cleavage of the ethyl group |
| 70 | [C₃H₄N₂]⁺ | Ring cleavage |
This interactive table outlines the proposed major fragments and their corresponding mass-to-charge ratios for the ⁷⁹Br isotope of this compound.
X-ray Crystallography for Solid-State Structural Determination (if applicable for derivatives)
As of the current literature, a single-crystal X-ray diffraction structure for this compound has not been reported. However, the analysis of the crystal structures of related 1,2,4-oxadiazole derivatives provides valuable insights into the expected solid-state conformation, intermolecular interactions, and packing of the target molecule. st-andrews.ac.uk
For instance, the crystal structure of 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole reveals details about the planarity of the oxadiazole ring and the dihedral angles between the ring and its substituents. uzh.ch In this related structure, the C-O and C=N bond lengths within the oxadiazole ring are experimentally equivalent, indicating electron delocalization. uzh.ch
Studies on other 1,2,4-oxadiazole derivatives have shown that the planarity of the molecule and the nature of the substituents play a crucial role in the crystal packing, which is often stabilized by various intermolecular interactions such as hydrogen bonds and π-π stacking. st-andrews.ac.uk Should a suitable crystal of a this compound derivative be obtained, X-ray crystallography would provide definitive information on its three-dimensional structure. The table below summarizes crystallographic data for a representative 1,3,4-oxadiazole (B1194373) derivative to illustrate the type of information that can be obtained. uzh.ch
| Parameter | 2-[(4-bromobenzyl)thio]-5-(5-bromothiophen-2-yl)-1,3,4-oxadiazole uzh.ch |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.1234 (10) |
| b (Å) | 5.0123 (5) |
| c (Å) | 14.2345 (14) |
| β (°) | 98.123 (10) |
| Volume (ų) | 721.66 (4) |
| Z | 2 |
This interactive table presents selected crystallographic data for a related oxadiazole derivative, showcasing the detailed structural information that can be obtained from X-ray diffraction analysis.
While computational and theoretical investigations have been conducted on various other derivatives of 1,2,4-oxadiazole and its isomers mdpi.comnih.govchemintech.ruajchem-a.com, the specific data required to construct a scientifically accurate article for this compound has not been published. General methodologies for such analyses are well-established in computational chemistry. For instance, DFT is widely used to predict molecular geometries and electronic properties, while HOMO-LUMO analysis helps in understanding chemical reactivity and kinetic stability ajchem-a.comjchr.orgaimspress.com. Similarly, electrostatic potential maps are employed to identify sites susceptible to electrophilic and nucleophilic attack kbhgroup.in. However, applying these general principles without specific calculations for the target molecule would be speculative and would not meet the required standards of scientific accuracy.
Due to the absence of specific research findings for this compound, it is not possible to generate a thorough and informative article that adheres to the requested outline and content requirements. The creation of data tables and detailed research findings is contingent upon the existence of primary research, which is currently unavailable for this specific compound.
Theoretical and Computational Investigations on 5 Bromomethyl 3 Ethyl 1,2,4 Oxadiazole
Reaction Mechanism Modeling
Reaction Coordinate Mapping
The synthesis of 3,5-disubstituted 1,2,4-oxadiazoles is commonly achieved through the cyclization of an O-acylamidoxime intermediate, which is itself formed from an amidoxime (B1450833) and an acylating agent. nih.gov Quantum chemical modeling, particularly using Density Functional Theory (DFT), is a powerful tool for mapping the reaction coordinate of such transformations. zsmu.edu.uaresearchgate.net This involves calculating the energy of reactants, intermediates, transition states, and products to elucidate the reaction mechanism and determine the activation energy.
For the formation of a 1,2,4-oxadiazole (B8745197) ring, the key step is the intramolecular cyclodehydration of the O-acylamidoxime. nih.gov Computational studies on similar reactions reveal that this process involves a nucleophilic attack from the amidoxime nitrogen onto the carbonyl carbon, followed by the elimination of a water molecule. zsmu.edu.ua The reaction coordinate map identifies the transition state (TS) for the ring-closing step as the highest point on the energy profile, thus representing the rate-determining step of the cyclization.
The energy profile for such a reaction can be quantitatively described, as shown in the hypothetical data below, which is representative of values obtained in DFT studies of similar heterocyclic ring formations. zsmu.edu.ua
| Species | Description | Relative Energy (kcal/mol) |
|---|---|---|
| Reactant (O-acylamidoxime) | Open-chain intermediate | 0.0 |
| TS1 | Transition state for C-N bond formation | +25.5 |
| Intermediate | Cyclized tetrahedral intermediate | -5.2 |
| TS2 | Transition state for water elimination | +15.8 |
| Product (Oxadiazole + H₂O) | Final products | -12.0 |
This table presents hypothetical relative energy values for the key species along the reaction coordinate for the cyclization to form a 1,2,4-oxadiazole ring, based on typical DFT calculations.
Structure-Property Relationship Studies
The physicochemical properties of 1,2,4-oxadiazole derivatives are heavily influenced by the nature of the substituents at the C3 and C5 positions. bohrium.comresearchgate.net Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate molecular descriptors with physical, chemical, or biological properties. researchgate.netnih.gov For 5-(bromomethyl)-3-ethyl-1,2,4-oxadiazole (B6147741), the ethyl group at C3 and the bromomethyl group at C5 dictate its key characteristics.
Steric and Lipophilic Effects : The ethyl group contributes to the molecule's lipophilicity (logP), which can affect its solubility in nonpolar solvents. The bromomethyl group also increases lipophilicity and provides a reactive handle for further chemical modification. QSAR studies on related compounds often use descriptors like molecular weight, logP, and molar refractivity to model how such substituents impact properties. nih.govtsijournals.com
The following table summarizes the predicted influence of the substituents on the physicochemical properties of the parent 1,2,4-oxadiazole ring.
| Substituent | Position | Predicted Effect on Property | Primary Molecular Descriptors Involved |
|---|---|---|---|
| Ethyl (-CH₂CH₃) | C3 | Increases lipophilicity; weak electron-donating effect. | logP, Molar Volume, Hammett constants (σ) |
| Bromomethyl (-CH₂Br) | C5 | Increases lipophilicity; strong inductive electron-withdrawing effect; introduces a reactive electrophilic site. | logP, Dipole Moment, Electrostatic Potential, Steric Parameters (Taft) |
In Silico Prediction of Spectroscopic Parameters
Computational chemistry provides highly accurate methods for predicting spectroscopic data, which are crucial for structural elucidation. DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), can predict ¹H and ¹³C NMR chemical shifts with remarkable accuracy when compared to experimental values. bohrium.commdpi.comnih.gov
For this compound, the predicted NMR spectra would exhibit characteristic signals. The chemical shifts are calculated relative to a standard, typically tetramethylsilane (B1202638) (TMS), by computing the isotropic shielding tensors of the nuclei in the optimized molecular geometry. researchgate.netnrel.gov
Below is a table of predicted ¹H and ¹³C NMR chemical shifts for the title compound, based on DFT calculations and data from analogous structures. bohrium.comijpcbs.com
| Spectrum | Assigned Atom(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |
|---|---|---|---|
| ¹H NMR | -CH₂-Br | 4.5 - 4.7 | Singlet (s) |
| -CH₂-CH₃ | 2.8 - 3.0 | Quartet (q) | |
| -CH₂-CH₃ | 1.3 - 1.5 | Triplet (t) | |
| ¹³C NMR | C3 (ring) | 168 - 172 | - |
| C5 (ring) | 175 - 179 | - | |
| -CH₂-Br | 25 - 30 | - | |
| -CH₂-CH₃ | 20 - 24 | - | |
| -CH₂-CH₃ | 10 - 13 | - |
This table presents predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are estimated based on computational models and experimental data for structurally related compounds.
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. asianpubs.org For a relatively small and semi-rigid molecule like this compound, MD simulations can provide valuable insights into its conformational dynamics, solvation, and intermolecular interactions. tandfonline.comresearchgate.net
An MD simulation would typically place the molecule in a simulation box filled with a solvent (e.g., water) and calculate the forces between atoms to model their motion according to the laws of physics. asianpubs.org Key analyses from such simulations include:
Conformational Analysis : Although the oxadiazole ring is planar, the ethyl and bromomethyl side chains have rotational freedom. MD simulations can explore the preferred orientations (rotamers) of these groups and the energy barriers between them. researchgate.net
Solvation Structure : The simulation can reveal how solvent molecules (e.g., water) arrange around the solute, identifying key interaction sites like the heterocyclic nitrogen atoms (as hydrogen bond acceptors) and the polar C-Br bond.
Dynamical Properties : Properties like the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) can be calculated. A low RMSD over time indicates structural stability, while RMSF highlights which parts of the molecule are most flexible. For this compound, the terminal atoms of the ethyl and bromomethyl groups would be expected to show the highest fluctuations. tandfonline.com
| Simulation Parameter/Analysis | Purpose | Expected Outcome for this compound |
|---|---|---|
| Force Field | Defines the potential energy of the system. | General Amber Force Field (GAFF) or similar would be appropriate. |
| Solvent Model | Simulates the aqueous environment. | TIP3P or SPC/E water models. |
| Root-Mean-Square Deviation (RMSD) | Measures conformational stability over time. | Low RMSD (< 2 Å) expected, indicating a stable core structure. |
| Root-Mean-Square Fluctuation (RMSF) | Identifies flexible regions of the molecule. | Highest fluctuations in the terminal methyl and bromine atoms. |
| Radial Distribution Function (RDF) | Characterizes the solvation shell. | Peaks indicating probable locations of water molecules around N4, O1, and Br atoms. |
This table summarizes typical parameters and expected outcomes for a molecular dynamics simulation of this compound in an aqueous solution.
Potential Applications and Future Research Directions for 5 Bromomethyl 3 Ethyl 1,2,4 Oxadiazole
Role as a Versatile Synthetic Building Block in Organic Chemistry
The key to the utility of 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole (B6147741) in synthetic organic chemistry lies in its bifunctional nature. The 1,2,4-oxadiazole (B8745197) core provides a stable, planar scaffold, while the bromomethyl group at the 5-position serves as a reactive handle for a wide array of chemical transformations. vulcanchem.com This group is an excellent electrophilic site, making it susceptible to nucleophilic substitution (SN2) reactions. vulcanchem.com
This reactivity allows for the facile introduction of diverse functional groups. For instance, it can react with various nucleophiles such as amines, thiols, and azides to yield a range of derivatives. vulcanchem.com Furthermore, the compound is a suitable substrate for transition metal-catalyzed cross-coupling reactions, like the Suzuki coupling with arylboronic acids, which enables the formation of carbon-carbon bonds and the creation of complex biaryl systems relevant to materials science. vulcanchem.com
| Nucleophile | Product Class | Potential Application |
| Amines | 5-(Aminomethyl)-3-ethyloxadiazoles | Pharmacophores for new therapeutic agents. vulcanchem.com |
| Thiols | 5-(Mercaptomethyl)-3-ethyloxadiazoles | Precursors for polymer crosslinking agents. vulcanchem.com |
| Azides | 5-(Azidomethyl)-3-ethyloxadiazoles | Substrates for "click chemistry" reactions. vulcanchem.com |
Beyond simple substitution reactions, this compound can serve as a precursor for more elaborate heterocyclic structures. The 1,2,4-oxadiazole ring itself is known to undergo various rearrangement reactions under thermal or photochemical conditions. chim.itpsu.edu One of the most notable is the Boulton-Katritzky rearrangement, a thermal process where the oxadiazole ring can transform into a different heterocyclic system. chim.it This intrinsic reactivity allows chemists to access novel molecular frameworks that might be difficult to synthesize through other routes.
Additionally, the bromomethyl group can participate in intramolecular cyclization reactions, leading to the formation of fused ring systems. evitachem.com By carefully designing reaction sequences, this building block can be used to construct polycyclic heteroaromatic compounds, which are of significant interest in medicinal chemistry and materials science.
The 1,2,4-oxadiazole ring is a recognized pharmacophore and a valuable structural motif in drug discovery. ijper.orgnih.gov It is considered a bioisostere of amide and ester groups, meaning it can replace these functionalities in a molecule without significantly altering its biological activity, often while improving metabolic stability and pharmacokinetic properties. chim.itnih.gov
The combination of this stable, drug-like core with a reactive side chain makes this compound an ideal scaffold for building complex molecular architectures. vulcanchem.com Researchers can anchor the oxadiazole unit into a larger molecule and then use the bromomethyl handle to introduce other fragments, building up complexity in a controlled, stepwise manner. This strategy is central to the development of new therapeutic agents and functional organic materials.
Applications in Materials Science
The unique electronic properties and high thermal stability of the oxadiazole ring have led to its exploration in various areas of materials science. ijper.orgresearchgate.net Derivatives of oxadiazoles (B1248032), including the 1,2,4- and 1,3,4-isomers, are investigated for their utility in electronics, optics, and polymer science. researchgate.netresearchgate.net this compound serves as a key intermediate for incorporating this functional heterocycle into advanced materials.
Oxadiazole derivatives, particularly 2,5-diaryl-1,3,4-oxadiazoles, are well-known for their electron-transporting capabilities and are frequently used as electron-transport layers (ETLs) or as host materials in OLEDs. rsc.orgresearchgate.netcambridge.org These compounds exhibit strong fluorescence, high electron affinity, and excellent thermal stability, which are crucial properties for efficient and long-lasting electroluminescent devices. researchgate.net
While much of the existing research focuses on the 1,3,4-isomer, the fundamental electronic properties of the 1,2,4-oxadiazole core are also suitable for these applications. Through chemical modification at the bromomethyl position, this compound can be integrated into larger π-conjugated systems, polymers, or dendrimers designed for use as emitters or charge transporters in OLEDs. vulcanchem.com The synthesis of such materials allows for the fine-tuning of photophysical properties like emission color and quantum efficiency.
| Oxadiazole Derivative Type | Role in OLEDs | Key Properties |
| 2,5-Diaryl-1,3,4-oxadiazoles | Electron-Transport Material, Host Material | High electron mobility, strong fluorescence, excellent thermal stability. rsc.orgresearchgate.net |
| Oxadiazole-containing Polymers | Emissive Layer, Electron-Transport Layer | Tunable electronic properties, solution processability. rsc.org |
| Small Molecules with Oxadiazole Cores | Emitter, Host Material | High quantum efficiency, defined molecular structure. researchgate.net |
The incorporation of rigid heterocyclic rings is a common strategy in the design of liquid crystals. The 1,2,4-oxadiazole moiety, with its defined geometry and polarity, can act as a mesogenic unit when appropriately substituted with flexible alkyl or alkoxy chains. nih.govresearchgate.net The synthesis of such molecules could lead to new materials with specific phase behaviors (e.g., nematic, smectic) for applications in displays and sensors.
Similarly, the oxadiazole ring can be incorporated into the structure of ionic liquids (ILs)—salts that are liquid below 100°C. capes.gov.br By functionalizing the this compound and converting it into a cationic or anionic species, novel ILs with tailored properties such as thermal stability, conductivity, and viscosity could be developed. rsc.org These materials have potential uses as electrolytes, solvents for synthesis and catalysis, and in electrochemical devices.
The reactive nature of the bromomethyl group makes this compound a valuable monomer or functionalizing agent in polymer chemistry. It can be grafted onto existing polymer backbones, such as polyvinyl chloride (PVC), to modify the polymer's surface properties, thermal stability, or chemical resistance. ekb.eg
Alternatively, it can be used in polymerization reactions. For example, it could undergo polycondensation with suitable difunctional nucleophiles to create new polymers where the 1,2,4-oxadiazole ring is part of the main chain. The introduction of this heterocycle into the polymer structure is expected to enhance thermal and hydrolytic stability. researchgate.net This approach has been demonstrated with fluorinated 1,2,4-oxadiazoles, which have been attached to polymer pendants to modify macromolecular properties. psu.edu
Exploration in Early-Stage Drug Discovery
The 1,2,4-oxadiazole ring is a privileged scaffold in medicinal chemistry, valued for its physicochemical properties and its ability to serve as a stable bioisostere for other functional groups. nih.govnih.govresearchgate.net This makes compounds like this compound useful starting points for creating libraries of compounds for drug screening. nih.gov
A primary application of the 1,2,4-oxadiazole moiety in drug design is its use as a bioisostere for ester and amide functionalities. nih.govresearchgate.netresearchgate.net Bioisosterism is a strategy used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving the compound's pharmacological profile. researchgate.net
The 1,2,4-oxadiazole ring is an effective mimic of the ester and amide groups for several reasons:
Hydrolytic Stability: Unlike esters and amides, which are susceptible to hydrolysis by esterase and amidase enzymes in the body, the 1,2,4-oxadiazole ring is metabolically robust. nih.govresearchgate.net This resistance to cleavage can significantly improve a drug candidate's metabolic stability and bioavailability. nih.gov
Mimicking Physicochemical Properties: The 1,2,4-oxadiazole ring can effectively replicate the planarity and dipole moment of an amide bond. nih.gov It can also participate in hydrogen bonding, which is often crucial for a drug's interaction with its biological target. researchgate.net
Improved Pharmacokinetics: By replacing a metabolically weak ester or amide group with a 1,2,4-oxadiazole, medicinal chemists can often overcome issues of poor metabolic stability and low membrane permeability. nih.gov This strategy has been successfully employed to enhance the pharmacokinetic properties of various drug candidates. nih.govnih.gov
| Property | Ester / Amide Group | 1,2,4-Oxadiazole Ring |
|---|---|---|
| Metabolic Stability | Susceptible to enzymatic hydrolysis | Resistant to hydrolysis nih.govresearchgate.net |
| Hydrogen Bonding | Acts as H-bond donor (amide) and acceptor | Acts as H-bond acceptor researchgate.net |
| Conformation | Planar geometry | Planar, aromatic system nih.gov |
| Effect on Pharmacokinetics | Can lead to rapid clearance | Can improve metabolic stability and bioavailability nih.govnih.gov |
The reactive bromomethyl group on this compound provides a convenient handle for chemists to attach this valuable bioisosteric scaffold to a wide range of molecules, facilitating the exploration of structure-activity relationships in the early phases of drug discovery. vulcanchem.com
Design of Enzyme Inhibitors (without specific targets or clinical data)
The 1,2,4-oxadiazole scaffold is a recognized pharmacophore in medicinal chemistry, valued for its metabolic stability and ability to participate in hydrogen bonding. nih.gov The unique arrangement of heteroatoms in the 1,2,4-oxadiazole ring allows it to act as a bioisosteric replacement for other functional groups, such as esters and amides, which can be crucial in the design of enzyme inhibitors. nih.gov The core structure serves as a rigid template, enabling the precise positioning of substituent groups to interact with the active sites of enzymes.
In the case of this compound, the molecule possesses two key features that make it an attractive starting point for inhibitor design. The ethyl group at the 3-position can influence the compound's lipophilicity, potentially affecting its ability to cross cellular membranes and interact with hydrophobic pockets within an enzyme's active site. vulcanchem.com More significantly, the bromomethyl group at the 5-position is a reactive electrophilic site. vulcanchem.commdpi.com This functional group can act as a "warhead" to form a covalent bond with nucleophilic amino acid residues (such as cysteine, serine, or histidine) in an enzyme's active site. This covalent modification can lead to irreversible inhibition, which is often characterized by high potency and prolonged duration of action. The design strategy involves leveraging the oxadiazole core for initial recognition and binding, followed by the covalent reaction initiated by the bromomethyl group to permanently disable the enzyme.
The general structure of 1,2,4-oxadiazole derivatives has been explored for inhibiting various enzymes, including butyrylcholinesterase and acetylcholinesterase, which are relevant in the context of Alzheimer's disease research. nih.govnih.gov While specific data on this compound is limited, its structural motifs are consistent with those found in compounds designed for enzyme inhibition.
Table 1: Structural Features of this compound for Enzyme Inhibitor Design
| Feature | Description | Potential Role in Enzyme Inhibition |
|---|---|---|
| 1,2,4-Oxadiazole Core | A stable, five-membered heterocyclic ring. | Acts as a rigid scaffold for orienting substituents; serves as a bioisostere for esters/amides. |
| Ethyl Group (C3) | An alkyl substituent. | Modulates lipophilicity and van der Waals interactions within the enzyme's binding pocket. |
| Bromomethyl Group (C5) | A reactive alkyl halide. | Functions as an electrophilic "warhead" for forming covalent bonds with nucleophilic residues in the enzyme active site, leading to irreversible inhibition. vulcanchem.commdpi.com |
Development of Chemical Probes
Chemical probes are small molecules used to study biological systems by selectively interacting with a specific protein or target. The development of such probes requires a molecule with high affinity, selectivity, and a functional group for linking to reporter tags (like fluorescent dyes or biotin) if necessary. This compound is a promising candidate for the development of covalent chemical probes.
The utility of this compound as a chemical probe stems directly from the reactivity of the bromomethyl group. vulcanchem.com This group can covalently label a target protein, allowing for its identification, visualization, or isolation. For instance, if a researcher identifies a protein of interest, a library of compounds including derivatives of this compound could be screened to find a selective binder. The covalent nature of the interaction would then facilitate downstream applications such as:
Target Identification: The probe can be used to "pull down" its protein target from a complex cellular lysate for identification by mass spectrometry.
Activity-Based Protein Profiling (ABPP): This technique uses reactive probes to map the active sites of enzymes in a proteome, and a probe based on this oxadiazole could be designed for a specific enzyme class.
Imaging: By attaching a fluorescent dye to the oxadiazole scaffold (through modification of the ethyl group or synthesis of a more complex analogue), the resulting probe could be used to visualize the localization and activity of its target protein within cells.
Development of Novel Analytical Probes and Reagents
In analytical chemistry, probes and reagents are designed for the detection and quantification of specific analytes. The structural characteristics of this compound make it a valuable building block for creating such tools. The development of fluorescent probes based on oxadiazole structures has been reported for the detection of metal ions like Sn4+. researchgate.net
The bromomethyl group is an excellent synthetic handle for derivatization. It can readily undergo nucleophilic substitution reactions, allowing it to be conjugated to a wide variety of molecules to create specialized analytical reagents. vulcanchem.com For example:
Chromatography Reagents: It can be reacted with compounds containing thiol or amine groups to create derivatives that can be easily detected by UV or fluorescence detectors in high-performance liquid chromatography (HPLC). This is particularly useful for derivatizing analytes that lack a native chromophore.
Fluorescent Labels: The compound can be attached to a fluorophore to create a reagent for labeling biomolecules (like proteins or peptides) at specific nucleophilic sites. The oxadiazole core itself might influence the photophysical properties of the attached dye.
Sensors: The oxadiazole moiety could be incorporated into a larger molecular framework designed to change its optical properties (e.g., color or fluorescence) upon binding to a specific analyte. The bromomethyl group would serve as the attachment point for the recognition part of the sensor.
Green Chemistry Approaches in the Synthesis and Application of this compound
Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of heterocyclic compounds like oxadiazoles has traditionally involved multi-step procedures with harsh reagents and organic solvents. However, recent research has focused on developing more environmentally friendly methods. nih.govafricanjournalofbiomedicalresearch.com
For the synthesis of this compound and its derivatives, several green chemistry strategies could be implemented:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, increase product yields, and often allows for the use of less solvent compared to conventional heating methods. nih.gov The synthesis of the 1,2,4-oxadiazole ring from amidoximes and carboxylic acid derivatives is amenable to microwave irradiation. nih.gov
Use of Greener Solvents: Replacing hazardous solvents like chlorinated hydrocarbons with more benign alternatives such as water, ethanol, or supercritical fluids is a key aspect of green chemistry.
Catalysis: Employing catalysts (including biocatalysts) can enable reactions to proceed under milder conditions and with higher selectivity, reducing the formation of byproducts.
In the application phase, designing derivatives of this compound that are biodegradable or have lower toxicity would also align with green chemistry principles.
Table 2: Potential Green Chemistry Strategies
| Strategy | Description | Benefit |
|---|---|---|
| Microwave Irradiation | Using microwave energy to heat the reaction. | Faster reactions, higher yields, reduced solvent use. nih.gov |
| One-Pot Synthesis | Performing multiple reaction steps in a single vessel. | Reduced waste, time, and energy consumption. nih.gov |
| Alternative Solvents | Replacing hazardous solvents with greener options (e.g., water, ethanol). | Reduced environmental impact and improved safety. |
| Catalytic Methods | Using catalysts to facilitate reactions. | Milder reaction conditions, higher efficiency, and selectivity. |
Future Perspectives and Challenges in this compound Research
The future research on this compound is promising, with potential applications spanning medicinal chemistry, chemical biology, and analytical sciences. A key future perspective is its use as a versatile building block for creating libraries of more complex molecules. By systematically modifying the ethyl group and reacting the bromomethyl group with various nucleophiles, a diverse range of compounds can be generated for screening in drug discovery and for the development of highly specific probes.
However, several challenges need to be addressed:
Controlling Reactivity: The high reactivity of the bromomethyl group, while advantageous for creating covalent interactions, can also lead to non-specific reactions and instability. Future research will need to focus on modulating this reactivity, perhaps by incorporating neighboring groups that influence its electronic properties.
Selectivity: For therapeutic applications or as chemical probes, achieving high selectivity for the intended biological target over other proteins is crucial to avoid off-target effects. This remains a significant challenge in the design of any covalent modifier.
Synthetic Accessibility: While green synthesis methods are being developed, creating complex derivatives of this compound in an efficient and sustainable manner, particularly on a large scale, will require further optimization of synthetic routes.
Biological Understanding: There is a need for more detailed biological evaluation of compounds derived from this scaffold to understand their mechanisms of action, potential toxicity, and pharmacokinetic properties.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 5-(Bromomethyl)-3-ethyl-1,2,4-oxadiazole?
- Methodology : A common approach involves nucleophilic substitution. For instance, 3-ethyl-5-(chloromethyl)-1,2,4-oxadiazole (CAS 50737-34-3) can react with NaBr in a polar solvent (e.g., acetonitrile) under reflux with K₂CO₃ as a base. Purification is achieved via recrystallization from ethanol or ethyl acetate. Characterization includes elemental analysis, IR spectroscopy, and multinuclear NMR (¹H, ¹³C) .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Key parameters include unit cell dimensions (e.g., monoclinic system with space group P2₁/c), bond lengths (C–Br ≈ 1.93 Å), and dihedral angles between oxadiazole and substituents. Supporting techniques like IR (C–Br stretch ~550 cm⁻¹) and NMR (e.g., ¹H NMR: CH₂Br resonance at δ ~4.5 ppm) are complementary .
Q. What spectroscopic techniques are essential for characterizing this compound?
- Methodology :
- ¹H/¹³C NMR : Identifies methylene protons (CH₂Br) and ethyl group signals.
- IR Spectroscopy : Confirms C–Br (550–600 cm⁻¹) and oxadiazole ring vibrations (C=N ~1600 cm⁻¹).
- Elemental Analysis : Validates purity (>95% C, H, N content) .
Advanced Research Questions
Q. How does the bromomethyl group influence reactivity in nucleophilic substitutions?
- Methodology : The bromine atom acts as a superior leaving group compared to chlorine. For example, reaction with NaN₃ in DMF yields 5-(azidomethyl)-3-ethyl-1,2,4-oxadiazole (94% yield), confirmed by ¹H NMR (azide CH₂ at δ 4.10 ppm). Kinetic studies show pseudo-first-order behavior in polar aprotic solvents .
Q. What are the thermal stability parameters of oxadiazole derivatives like this compound?
- Data :
| Parameter | Value | Technique |
|---|---|---|
| Decomposition Temp (°C) | 160–180 (DSC) | Thermal Analysis |
| Sensitivity (Impact) | >160 N | BAM testing |
- Implications : Suitable for energetic materials but requires stabilization for high-temperature applications .
Q. How do crystallographic studies inform intermolecular interactions in this compound?
- Findings : SC-XRD reveals weak C–H⋯N hydrogen bonds (2.7–3.0 Å) forming 2D sheets. Dihedral angles between oxadiazole and ethyl/bromomethyl groups (~80°) minimize steric hindrance. Displacement parameters (Ueq ~0.05 Ų) indicate low thermal motion .
Q. What computational methods predict the energetic performance of bromomethyl-oxadiazole derivatives?
- Methodology : Gaussian 03 (DFT/B3LYP) calculates detonation velocity (Dv ~9000 m/s) and pressure (P ~37 GPa). Comparative analysis with RDX shows superior performance due to higher density (1.85 g/cm³) and nitrogen content .
Q. How can this compound be functionalized for pharmacological applications?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
